molecular formula C8H11N3O2 B14182686 N-Methoxy-N-methyl-2-(pyrazin-2-YL)acetamide CAS No. 1060815-24-8

N-Methoxy-N-methyl-2-(pyrazin-2-YL)acetamide

Cat. No.: B14182686
CAS No.: 1060815-24-8
M. Wt: 181.19 g/mol
InChI Key: NAVCMSSQGULOOC-UHFFFAOYSA-N
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Description

N-Methoxy-N-methyl-2-(pyrazin-2-YL)acetamide is a nitrogen-containing heterocyclic compound. It features a pyrazine ring, which is a six-membered ring containing two nitrogen atoms. Compounds with pyrazine rings are known for their diverse biological activities and are often used in pharmaceuticals and other bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methoxy-N-methyl-2-(pyrazin-2-YL)acetamide typically involves the reaction of pyrazine derivatives with appropriate acylating agents. One common method involves the reaction of pyrazine-2-carboxylic acid with N-methoxy-N-methylamine under dehydrating conditions . The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of automated systems ensures consistent quality and reduces the risk of human error .

Chemical Reactions Analysis

Types of Reactions

N-Methoxy-N-methyl-2-(pyrazin-2-YL)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, reduced pyrazine derivatives, and various substituted pyrazine compounds .

Scientific Research Applications

N-Methoxy-N-methyl-2-(pyrazin-2-YL)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Methoxy-N-methyl-2-(pyrazin-2-YL)acetamide involves its interaction with specific molecular targets. The pyrazine ring can interact with various enzymes and receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit kinase activity by binding to the ATP-binding site of the enzyme, thereby blocking its function .

Comparison with Similar Compounds

Similar Compounds

  • N-Methoxy-N-methyl-2-(pyridin-3-yl)acetamide
  • N-Methoxy-N-methyl-2-(pyridin-2-yl)acetamide
  • N-Methoxy-N-methyl-2-(pyridin-4-yl)acetamide

Uniqueness

N-Methoxy-N-methyl-2-(pyrazin-2-YL)acetamide is unique due to the presence of the pyrazine ring, which imparts distinct electronic and steric properties compared to pyridine derivatives. This uniqueness makes it a valuable scaffold for drug discovery and development .

Properties

CAS No.

1060815-24-8

Molecular Formula

C8H11N3O2

Molecular Weight

181.19 g/mol

IUPAC Name

N-methoxy-N-methyl-2-pyrazin-2-ylacetamide

InChI

InChI=1S/C8H11N3O2/c1-11(13-2)8(12)5-7-6-9-3-4-10-7/h3-4,6H,5H2,1-2H3

InChI Key

NAVCMSSQGULOOC-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)CC1=NC=CN=C1)OC

Origin of Product

United States

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